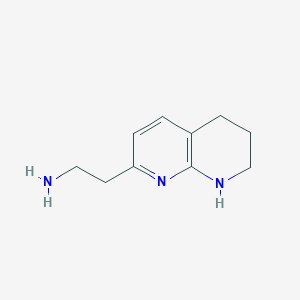

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9/h3-4H,1-2,5-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOAHJYIJRYPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627551 |

Source

|

| Record name | 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332884-13-6 |

Source

|

| Record name | 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Abstract

This technical guide provides a comprehensive, in-depth exposition on the multi-step synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, a key scaffold in medicinal chemistry and drug development. The narrative is structured to deliver not only procedural accuracy but also a deep understanding of the underlying chemical principles and strategic considerations behind each synthetic step. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a robust framework for the laboratory-scale preparation of this important molecule. The synthesis commences with the well-established Friedländer annulation to construct the core 1,8-naphthyridine ring system, followed by strategic functionalization at the C2-position to introduce the ethylamine side chain, and culminates in the selective catalytic hydrogenation of the pyridine ring. Each protocol is presented with detailed, step-by-step instructions, supported by mechanistic insights and characterization data.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif renowned for its wide spectrum of biological activities.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for interacting with various biological targets. Derivatives of 1,8-naphthyridine have demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[2][3] The specific target of this guide, this compound, incorporates a flexible ethylamine side chain onto a conformationally restricted tetrahydro-naphthyridine backbone. This combination of features is of significant interest in the design of novel therapeutic agents, particularly those targeting the central nervous system.

This guide will delineate a rational and reproducible synthetic pathway to this valuable compound, emphasizing not just the "how" but also the "why" behind the chosen methodologies.

Overall Synthetic Strategy

The synthesis of this compound is approached as a four-stage process. The logical flow is designed for efficiency and control over the chemical transformations, starting from readily available precursors.

Caption: Overall synthetic workflow for this compound.

Part 1: Construction of the 1,8-Naphthyridine Core

The foundational step in this synthesis is the creation of the bicyclic 1,8-naphthyridine ring system. For this, the Friedländer annulation offers a reliable and high-yielding approach.[4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

The synthesis commences with the reaction of 2-aminonicotinaldehyde with acetone. This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to afford the aromatic 1,8-naphthyridine ring.

Experimental Protocol:

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-Aminonicotinaldehyde | 1.0 | 122.12 | 10.0 g |

| Acetone | 5.0 | 58.08 | 23.8 mL |

| Potassium Hydroxide | 0.2 | 56.11 | 0.92 g |

| Ethanol | - | 46.07 | 100 mL |

Procedure:

-

To a stirred solution of 2-aminonicotinaldehyde (10.0 g, 81.9 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add acetone (23.8 mL, 409.5 mmol).

-

Add potassium hydroxide (0.92 g, 16.4 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to yield 2-methyl-1,8-naphthyridine as a solid.

Expected Yield: 85-95%

Characterization (Predicted):

-

1H NMR (CDCl3, 400 MHz): δ 9.0 (dd, J=4.2, 1.9 Hz, 1H), 8.2 (dd, J=8.1, 1.9 Hz, 1H), 7.5 (d, J=8.5 Hz, 1H), 7.4 (dd, J=8.1, 4.2 Hz, 1H), 7.3 (d, J=8.5 Hz, 1H), 2.8 (s, 3H).

-

MS (ESI): m/z 145.08 [M+H]+.

Part 2: Elaboration of the C2-Side Chain

With the 1,8-naphthyridine core in hand, the next phase involves the installation of a two-carbon nitrogen-containing side chain at the C2 position. This is achieved through a two-step sequence involving oxidation of the methyl group followed by a Henry reaction.

Step 2a: Oxidation of 2-Methyl-1,8-naphthyridine to 2-Formyl-1,8-naphthyridine

The methyl group at the C2 position is selectively oxidized to an aldehyde. Selenium dioxide is an effective reagent for this transformation of activated methyl groups on heterocyclic systems.

Experimental Protocol:

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-Methyl-1,8-naphthyridine | 1.0 | 144.17 | 10.0 g |

| Selenium Dioxide | 1.1 | 110.96 | 8.4 g |

| 1,4-Dioxane | - | 88.11 | 150 mL |

| Water | - | 18.02 | 10 mL |

Procedure:

-

In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, suspend selenium dioxide (8.4 g, 75.7 mmol) in a mixture of 1,4-dioxane (150 mL) and water (10 mL).

-

Heat the mixture to 50-60 °C with vigorous stirring.

-

Add 2-methyl-1,8-naphthyridine (10.0 g, 69.4 mmol) portion-wise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Cool the mixture to room temperature and filter to remove the black selenium precipitate.

-

Wash the precipitate with hot dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:2) to afford 2-formyl-1,8-naphthyridine.

Expected Yield: 60-70%

Characterization (Predicted):

-

1H NMR (CDCl3, 400 MHz): δ 10.2 (s, 1H), 9.2 (dd, J=4.2, 1.9 Hz, 1H), 8.4 (dd, J=8.1, 1.9 Hz, 1H), 8.1 (d, J=8.5 Hz, 1H), 7.9 (d, J=8.5 Hz, 1H), 7.6 (dd, J=8.1, 4.2 Hz, 1H).

-

MS (ESI): m/z 159.06 [M+H]+.

Step 2b: Henry Reaction to form 2-(2-Nitrovinyl)-1,8-naphthyridine

The newly formed aldehyde undergoes a Henry (nitro-aldol) reaction with nitromethane, followed by dehydration, to yield the corresponding nitroalkene.

Experimental Protocol:

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-Formyl-1,8-naphthyridine | 1.0 | 158.16 | 8.0 g |

| Nitromethane | 1.5 | 61.04 | 3.3 mL |

| Ammonium Acetate | 0.5 | 77.08 | 2.4 g |

| Acetic Acid | - | 60.05 | 50 mL |

Procedure:

-

Dissolve 2-formyl-1,8-naphthyridine (8.0 g, 50.6 mmol) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask.

-

Add nitromethane (3.3 mL, 75.9 mmol) and ammonium acetate (2.4 g, 25.3 mmol).

-

Heat the mixture to 100 °C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

A yellow precipitate will form. Collect the solid by filtration and wash with cold water.

-

Dry the solid under vacuum to give 2-(2-nitrovinyl)-1,8-naphthyridine.

Expected Yield: 80-90%

Characterization (Predicted):

-

1H NMR (DMSO-d6, 400 MHz): δ 9.1 (dd, J=4.2, 1.9 Hz, 1H), 8.5 (d, J=13.5 Hz, 1H), 8.4 (dd, J=8.1, 1.9 Hz, 1H), 8.2 (d, J=8.6 Hz, 1H), 8.0 (d, J=13.5 Hz, 1H), 7.8 (d, J=8.6 Hz, 1H), 7.6 (dd, J=8.1, 4.2 Hz, 1H).

-

MS (ESI): m/z 202.06 [M+H]+.

Part 3: Reduction of the Nitro Group

The nitro group of the nitroalkene is reduced to a primary amine to furnish the desired ethylamine side chain. This can be achieved through various methods; here, we detail a catalytic transfer hydrogenation using Hantzsch ester, which offers mild reaction conditions.[5]

Step 3: Synthesis of 2-(2-Aminoethyl)-1,8-naphthyridine

Experimental Protocol:

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-(2-Nitrovinyl)-1,8-naphthyridine | 1.0 | 201.18 | 5.0 g |

| Hantzsch Ester | 1.5 | 253.31 | 9.4 g |

| Palladium on Carbon (10%) | 0.1 | - | 0.5 g |

| Methanol | - | 32.04 | 100 mL |

Procedure:

-

To a solution of 2-(2-nitrovinyl)-1,8-naphthyridine (5.0 g, 24.8 mmol) in methanol (100 mL) in a 250 mL round-bottom flask, add Hantzsch ester (9.4 g, 37.2 mmol).

-

Carefully add 10% Pd/C (0.5 g) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia, 90:9:1) to obtain 2-(2-aminoethyl)-1,8-naphthyridine.

Expected Yield: 70-80%

Characterization (Predicted):

-

1H NMR (CDCl3, 400 MHz): δ 9.0 (dd, J=4.2, 1.9 Hz, 1H), 8.2 (dd, J=8.1, 1.9 Hz, 1H), 7.5 (d, J=8.5 Hz, 1H), 7.4 (dd, J=8.1, 4.2 Hz, 1H), 7.3 (d, J=8.5 Hz, 1H), 3.2 (t, J=6.5 Hz, 2H), 3.0 (t, J=6.5 Hz, 2H), 1.6 (br s, 2H).

-

MS (ESI): m/z 174.11 [M+H]+.

Part 4: Selective Hydrogenation of the Naphthyridine Ring

The final step is the selective reduction of one of the pyridine rings of the 1,8-naphthyridine core to yield the desired 5,6,7,8-tetrahydro derivative. Catalytic hydrogenation with a ruthenium-based catalyst has been shown to be effective for this transformation.[6]

Step 4: Synthesis of this compound

Caption: Final selective hydrogenation step.

Experimental Protocol:

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |

| 2-(2-Aminoethyl)-1,8-naphthyridine | 1.0 | 173.22 | 3.0 g |

| [Ru(p-cymene)Cl2]2 | 0.01 | 612.39 | 106 mg |

| Methanol | - | 32.04 | 50 mL |

Procedure:

-

In a high-pressure autoclave, dissolve 2-(2-aminoethyl)-1,8-naphthyridine (3.0 g, 17.3 mmol) in methanol (50 mL).

-

Add the ruthenium catalyst, [Ru(p-cymene)Cl2]2 (106 mg, 0.173 mmol).

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar of hydrogen.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia, 85:14:1) to give this compound.

Expected Yield: 85-95%

Characterization (Predicted):

-

1H NMR (CDCl3, 400 MHz): δ 7.1 (d, J=7.2 Hz, 1H), 6.5 (d, J=7.2 Hz, 1H), 4.8 (br s, 1H), 3.4 (t, J=5.6 Hz, 2H), 2.9 (t, J=6.8 Hz, 2H), 2.8 (t, J=6.8 Hz, 2H), 2.7 (t, J=6.4 Hz, 2H), 1.9 (m, 2H), 1.5 (br s, 2H).

-

MS (ESI): m/z 178.14 [M+H]+.

Conclusion

This technical guide has detailed a robust and logical multi-step synthesis for the preparation of this compound. By commencing with the Friedländer annulation, followed by a strategic functionalization of the C2-methyl group and subsequent reductions, the target molecule can be obtained in good overall yield. The provided protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to aid the researcher in both execution and potential troubleshooting. The successful synthesis of this and related compounds will undoubtedly contribute to the ongoing exploration of the vast therapeutic potential of the 1,8-naphthyridine scaffold.

References

-

Gaeta, A., & Scheidt, K. A. (2009). The Friedländer Annulation. In Name Reactions in Heterocyclic Chemistry II (pp. 355-380). John Wiley & Sons, Inc. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Sondhi, S. M., Jain, S., & Kumar, A. (2015). 1,8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 348(12), 849–864. [Link]

-

Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2000). 1,8-Naphthyridines IV. Synthesis and pharmacological activity of 2,4-disubstituted-1,8-naphthyridines. European journal of medicinal chemistry, 35(11), 1021–1035. [Link]

-

Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2011). Synthesis and biological evaluation of some new 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 46(12), 5848–5857. [Link]

-

Ballini, R., & Petrini, M. (2007). Recent synthetic developments in the addition of alkyl groups to nitroalkenes. Tetrahedron, 63(37), 8929-8964. [Link]

-

Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977. [Link]

-

Ma, W., Chen, F., Liu, Y., He, Y., & Fan, Q. A. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic letters, 18(15), 3754–3757. [Link]

-

Chen, J., & Lu, Z. (2016). Recent advances in the synthesis of 1,8-naphthyridines. RSC advances, 6(73), 68895–68915. [Link]

-

Zheng, C., & You, S. L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 41(7), 2498–2518. [Link]

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine chemical properties

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 1,8-naphthyridine scaffold, this molecule serves as a crucial building block for synthesizing complex therapeutic agents. This document delves into its fundamental chemical and physical properties, outlines plausible synthetic routes based on established methodologies, explores its chemical reactivity, and discusses its current and potential applications, particularly in the development of integrin antagonists. Detailed experimental protocols for its characterization are provided to support researchers and scientists in their practical work.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, exist as six distinct isomers.[1][2] Among these, the 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[3][4] Derivatives have demonstrated a remarkable spectrum of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5] Furthermore, they have shown potential in treating neurological disorders like Alzheimer's disease and depression.[5]

The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine framework offers a distinct advantage by introducing a three-dimensional, conformationally restricted geometry compared to its planar aromatic counterpart.[6] This structural feature is highly valuable in drug design for optimizing ligand-receptor interactions. This compound, the subject of this guide, combines this rigid core with a flexible ethylamine side chain, a common pharmacophore for interacting with biological targets, making it a highly valuable intermediate for chemical synthesis and drug discovery.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are paramount for its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted and inferred from its structure and data available for analogous compounds.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 332884-13-6 | [7] |

| Molecular Formula | C₁₀H₁₅N₃ | [8] |

| Molecular Weight | 177.25 g/mol | |

| Monoisotopic Mass | 177.1266 Da | [8] |

| Predicted XlogP | 0.9 | [8] |

| Appearance | Solid (inferred from analogues) | |

| Melting Point | Not available. (Analogue 3-(...)-propan-1-amine: 66-68.5 °C) | [9] |

| Boiling Point | Not available. (Analogue 3-(...)-propan-1-amine: 359.0 °C at 760 mmHg) | [9] |

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be designed based on established methods for constructing the core scaffold and its analogues. A highly effective approach, adapted from the synthesis of the corresponding propylamine derivative, involves a sequence of palladium-catalyzed cross-coupling reactions followed by a classical cyclization.[3][10]

Key Synthetic Strategy: Sonogashira Coupling and Chichibabin Cyclization

This strategy provides an efficient and modular route to the target scaffold. The causality behind this choice lies in its reliability and adaptability for creating diverse derivatives.

-

Double Sonogashira Reaction: The synthesis commences with a di-halogenated pyridine, such as 2,5-dibromopyridine. This starting material undergoes two sequential Sonogashira cross-coupling reactions. This palladium-catalyzed reaction is exceptionally efficient for forming carbon-carbon bonds between sp-hybridized (alkynyl) and sp²-hybridized (aryl) carbons. One side is coupled with a protected amino-alkyne (e.g., N-Boc-propargylamine, which would later be extended to the ethylamine equivalent), and the other side is coupled with an acetylenic alcohol. This step methodically builds the necessary carbon framework.

-

Hydrogenation: The triple bonds introduced in the previous step are then reduced to single bonds. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This step saturates the side chains, preparing them for cyclization.

-

Chichibabin Cyclization: The resulting di-alkylpyridine intermediate, possessing an amino group at the terminus of one chain, undergoes an intramolecular cyclization. This reaction, a variation of the Chichibabin reaction, is typically promoted by a strong base like sodium amide (NaNH₂) or potassium tert-butoxide. The terminal amine attacks the pyridine ring, leading to the formation of the fused, saturated heterocyclic ring system and yielding the desired 5,6,7,8-tetrahydro-1,8-naphthyridine core.

-

Final Deprotection/Modification: Any protecting groups on the side-chain amine are removed in the final step to yield the target primary amine.

Caption: Conceptual pathway for αvβ3 integrin antagonism.

Potential Future Applications:

-

Antimicrobial Agents: The 1,8-naphthyridine core is structurally related to quinolone antibiotics (e.g., nalidixic acid) and is known to inhibit bacterial DNA gyrase. [1][4]Derivatives could be explored as novel antibiotics or as adjuvants that enhance the efficacy of existing drugs by inhibiting bacterial efflux pumps. [1]* Anticancer Therapeutics: Beyond integrin antagonism, various 1,8-naphthyridine derivatives have shown direct antitumor activity through mechanisms like protein kinase inhibition. [5]* CNS Agents: The ability of this scaffold to cross the blood-brain barrier makes it suitable for developing agents targeting central nervous system disorders. [5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Structural Verification

This protocol describes a self-validating system for confirming the identity and purity of this compound. High-resolution mass spectrometry provides an exact mass measurement, which is a definitive piece of evidence for the elemental composition of the molecule.

-

Objective: To confirm the molecular formula (C₁₀H₁₅N₃) by obtaining an accurate mass measurement of the protonated molecule [M+H]⁺.

-

Rationale for Method Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic molecules like the target compound, as it readily forms protonated ions [M+H]⁺ with minimal fragmentation. A high-resolution analyzer (e.g., Orbitrap or TOF) is chosen to achieve mass accuracy in the low ppm range, allowing for unambiguous molecular formula determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation of the analyte.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This low concentration prevents detector saturation and ion suppression effects.

-

-

Instrumentation and Infusion:

-

Calibrate the high-resolution mass spectrometer according to the manufacturer's protocol using a standard calibration solution. This step is critical for ensuring mass accuracy.

-

Set the ESI source to positive ion mode.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable ion signal for data acquisition.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for example, m/z 100-500.

-

The expected m/z for the protonated molecule [M+H]⁺ is calculated as follows:

-

C₁₀H₁₅N₃ = (10 * 12.00000) + (15 * 1.00783) + (3 * 14.00307) = 177.1266 Da

-

[M+H]⁺ = 177.1266 + 1.00783 (mass of H⁺) - 0.00055 (mass of e⁻) ≈ 178.1339 Da

-

-

Set the instrument resolution to a high value (e.g., >60,000) to resolve the isotopic pattern and ensure accuracy.

-

-

Data Analysis and Validation:

-

Identify the peak corresponding to the calculated m/z of the [M+H]⁺ ion.

-

Compare the experimentally measured exact mass to the theoretical exact mass. The mass error, calculated in parts per million (ppm), should ideally be less than 5 ppm.

-

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

-

-

A successful result (e.g., a measured m/z of 178.1337 with a mass error of -1.1 ppm) provides high confidence in the assigned molecular formula of C₁₀H₁₅N₃.

-

Conclusion and Future Outlook

This compound is a strategically important chemical entity. Its combination of a rigid, three-dimensional core and a reactive primary amine side chain makes it an ideal starting point for constructing sophisticated molecules with tailored biological functions. While its primary documented application is in the development of αvβ3 integrin antagonists, the vast pharmacological potential of the 1,8-naphthyridine scaffold suggests that its utility is far from fully explored. [5][10] Future research should focus on synthesizing libraries of derivatives based on this core to perform detailed structure-activity relationship (SAR) studies. Exploring modifications to both the ethylamine side chain and the heterocyclic ring system will likely yield novel compounds with enhanced potency and selectivity for a range of therapeutic targets, from bacterial enzymes to human protein kinases and CNS receptors.

References

-

Amole Biotechnology. This compound. Available from: [Link]

-

Dechantsreiter, M. A., et al. (2004). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8723-30. Available from: [Link]

-

ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available from: [Link]

-

PubChem. 5,6,7,8-Tetrahydro-2-naphthylamine. Available from: [Link]

-

Singh, P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(4), 2891-2902. Available from: [Link]

-

Chemical Synthesis. Cas 206989-41-5,5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. Available from: [Link]

-

Chilin, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 829-53. Available from: [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

-

PubChemLite. 5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine. Available from: [Link]

-

Leonard, J. T., et al. (2002). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Biological & Pharmaceutical Bulletin, 25(6), 798-802. Available from: [Link]

-

da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. Available from: [Link]

-

NIST. 1-Naphthalenamine, 5,6,7,8-tetrahydro-. Available from: [Link]

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available from: [Link]

-

Campos-Gómez, E., et al. (2022). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 27(19), 6296. Available from: [Link]

Sources

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 332884-13-6|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C10H15N3) [pubchemlite.lcsb.uni.lu]

- 9. lookchem.com [lookchem.com]

- 10. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Introduction: The Structural Significance of the Tetrahydronaphthyridine Scaffold

The 1,8-naphthyridine framework is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific compound, this compound (CAS No. 332884-13-6), merges this heterocyclic core with a flexible ethylamine sidechain, a common pharmacophore for interacting with various biological targets.[2] A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the rational design of new therapeutic agents.[3]

This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. We will not only present the anticipated data but also explain the underlying chemical principles and provide robust, field-tested protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

To interpret spectroscopic data, one must first understand the molecule's structure. This compound consists of three key regions:

-

A pyridine ring , which is aromatic.

-

A tetrahydropyridine ring , which is saturated and contains a secondary amine (NH).

-

An ethylamine side chain (-CH2-CH2-NH2), which is aliphatic and contains a primary amine.

Each of these regions will give rise to distinct signals in the various spectra, allowing for a full structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first line of analysis for confirming the molecular weight of a synthesized compound. For this molecule (C₁₀H₁₅N₃), the predicted monoisotopic mass is approximately 177.1266 Da.[4]

Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 178.1339 |

| [M+Na]⁺ | 200.1158 |

| [M-H]⁻ | 176.1193 |

| [M]⁺ | 177.1261 |

| Data sourced from predicted values, as experimental data is not publicly available.[4] |

Expert Insights & Expected Fragmentation

In electrospray ionization (ESI) in positive ion mode, the most prominent peak would be the protonated molecule, [M+H]⁺, at m/z 178.13. The nitrogen atoms in the structure are basic and readily accept a proton. Tandem MS (MS/MS) would likely show fragmentation corresponding to the loss of the ethylamine side chain, providing further structural confirmation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of ~10-50 µg/mL.

-

Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to facilitate ionization.

-

MS Acquisition: Acquire data in both positive and negative ion modes over a scan range of m/z 50-500. The presence of the [M+H]⁺ ion is the primary diagnostic marker.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Characteristic of the -NH₂ group on the ethylamine chain.[5] |

| N-H (Secondary Amine) | Stretch | 3350 - 3310 (one band) | From the NH group within the tetrahydropyridine ring. |

| C-H (Aromatic) | Stretch | 3100 - 3000 | C-H bonds on the pyridine ring. |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | C-H bonds of the CH₂ groups in the saturated ring and side chain.[5] |

| C=N, C=C | Ring Stretch | 1600 - 1450 | Aromatic ring vibrations of the pyridine moiety. |

| N-H | Bend (Scissoring) | 1650 - 1580 | Deformation vibration of the primary amine. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powdered compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment. The following are predicted chemical shifts based on the analysis of similar structures.[6][7]

Predicted ¹H NMR Data

| Proton Label | Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha | Aromatic | 7.0 - 7.5 | Doublet (d) | 1H |

| Hb | Aromatic | 6.4 - 6.8 | Doublet (d) | 1H |

| Hc | Aliphatic (-CH₂-N) | 3.2 - 3.6 | Triplet (t) | 2H |

| Hd | Aliphatic (-CH₂-) | 2.6 - 3.0 | Multiplet (m) | 2H |

| He | Aliphatic (-CH₂-) | 1.8 - 2.2 | Multiplet (m) | 2H |

| Hf | Aliphatic (Ar-CH₂-) | 2.7 - 3.1 | Triplet (t) | 2H |

| Hg | Aliphatic (-CH₂-NH₂) | 2.9 - 3.3 | Triplet (t) | 2H |

| Hh | Amine (-NH) | 4.5 - 6.0 | Broad Singlet (br s) | 1H |

| Hi | Amine (-NH₂) | 1.0 - 2.5 | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Data

| Carbon Environment | Approx. Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 155 - 165 |

| Aromatic CH | 105 - 140 |

| Aliphatic CH₂ (next to N) | 40 - 55 |

| Aliphatic CH₂ | 20 - 35 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (NH, OH) as it can slow down the exchange rate, allowing for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and simplifies spectral interpretation.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

Integrated Spectroscopic Analysis Workflow

The power of these techniques lies in their combined application. No single method provides a complete picture, but together, they offer unambiguous structural confirmation. The workflow below illustrates this synergistic relationship.

Caption: Integrated workflow demonstrating how MS, IR, and NMR data collectively lead to the unambiguous structural confirmation of the target compound.

Conclusion

The spectroscopic characterization of this compound relies on the integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While MS confirms the compound's molecular weight, IR identifies its key functional groups, and NMR provides a detailed map of its atomic connectivity. The predicted data and protocols outlined in this guide serve as a robust framework for researchers in drug discovery and chemical synthesis, enabling confident structural verification and quality control. The application of these fundamental techniques is a cornerstone of modern chemical science, ensuring the integrity and validity of experimental outcomes.

References

- Benchchem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

- BLDpharm. This compound.

- PubMed. Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists.

- National Institutes of Health (NIH). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl).

- National Institutes of Health (NIH). Molecular Recognition Studies on Naphthyridine Derivatives.

- PubChemLite. This compound.

- ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.

- Illinois State University. Infrared Spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 332884-13-6|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C10H15N3) [pubchemlite.lcsb.uni.lu]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydronaphthyridine Scaffold as a Potent Modulator of IRAK4-Mediated Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydronaphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new class of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the primary mechanism of action for a significant subset of these compounds: the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a master regulator of innate immunity, IRAK4 represents a critical node in inflammatory and oncogenic signaling pathways. We will dissect the molecular interactions underpinning this inhibition, detail the downstream cellular consequences, and provide validated experimental protocols for the characterization of these compounds. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting IRAK4 and related pathways.

Introduction: The Rise of Tetrahydronaphthyridines in Kinase Inhibition

The tetrahydronaphthyridine core is a versatile heterocyclic scaffold that has demonstrated significant potential across a range of therapeutic areas.[1] While derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6) and C-X-C chemokine receptor type 4 (CXCR4), a predominant focus of contemporary research has been on their remarkable efficacy as inhibitors of IRAK4.[2][3]

IRAK4 is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] These pathways are fundamental to the innate immune response.[4] Dysregulation of IRAK4 signaling is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers, particularly those with mutations in the MyD88 adaptor protein.[5][6] Consequently, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.

One of the most prominent examples of a tetrahydronaphthyridine-based IRAK4 inhibitor is emavusertib (CA-4948) , a clinical-stage compound that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[7][8] This guide will frequently use emavusertib as a case study to illustrate the principles of IRAK4 inhibition by this chemical class.

The Core Mechanism: Direct Inhibition of IRAK4 Kinase Activity

The primary mechanism of action for this class of tetrahydronaphthyridine compounds is the direct, ATP-competitive inhibition of the IRAK4 kinase domain. This binding prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream substrates, effectively shutting down the signaling cascade.

Molecular Interactions at the IRAK4 Active Site

Co-crystal structures of IRAK4 in complex with tetrahydronaphthyridine-based inhibitors, such as emavusertib (PDB ID: 7c2v), reveal the precise molecular interactions that drive their potency and selectivity.[9] The inhibitor occupies the ATP-binding pocket of the kinase, forming key hydrogen bonds with the hinge region of the enzyme, specifically with the backbone amide of Met265 and the backbone carbonyl of Val263.[5]

A unique feature of the IRAK4 kinase domain is the presence of a tyrosine residue (Tyr262) at the gatekeeper position, which is typically occupied by a smaller hydrophobic residue in many other kinases.[10] This distinctive feature can be exploited for designing selective inhibitors. Potent tetrahydronaphthyridine inhibitors often possess moieties that form favorable van der Waals interactions with this tyrosine gatekeeper.[1][5] The strategic optimization of these interactions has been a key factor in developing compounds with high affinity and selectivity for IRAK4 over other kinases, including other members of the IRAK family.[7]

Downstream Signaling Blockade: The MyD88 Pathway

Upon activation by TLRs or IL-1Rs, IRAK4 is recruited to the MyD88 adaptor protein, forming a complex known as the Myddosome.[6] Within this complex, IRAK4's kinase activity is essential for phosphorylating IRAK1 and IRAK2, which then propagate the signal downstream, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[11] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and other mediators of inflammation.[12]

By binding to and inhibiting IRAK4, tetrahydronaphthyridine compounds prevent the phosphorylation of IRAK1/2, thereby blocking the entire downstream signaling cascade.[7] This results in a potent anti-inflammatory effect by suppressing the production of these key cytokines.[12] In the context of cancers with activating mutations in MYD88 (e.g., certain types of B-cell lymphomas), this blockade of constitutive IRAK4 signaling can lead to the induction of apoptosis.[6][7]

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Validation and Characterization

A robust and multi-tiered approach is essential for the comprehensive characterization of tetrahydronaphthyridine-based IRAK4 inhibitors. This involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement and functional effects in a physiological context.

Biochemical Kinase Assays

The initial step in characterizing a potential inhibitor is to quantify its direct interaction with purified IRAK4 enzyme. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

Table 1: Potency of Selected IRAK4 Inhibitors

| Compound | Assay Type | IC50 (nM) | Reference |

| Emavusertib (CA-4948) | FRET Kinase Assay | 57 | [7] |

| PF-06650833 | In vitro kinase assay | 0.52 | [13] |

| BAY-1834845 | In vitro kinase assay | 3.55 | [13] |

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from commercially available kits and provides a reliable method for determining the IC50 of an inhibitor against IRAK4. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compound (tetrahydronaphthyridine derivative)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: To each well of a 384-well plate, add:

-

1 µL of inhibitor or vehicle (5% DMSO).

-

2 µL of IRAK4 enzyme (concentration to be optimized as per manufacturer's instructions).

-

2 µL of substrate/ATP mixture (e.g., MBP and ATP at their respective Km values).

-

-

Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

-

Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to IRAK4 activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Caption: Workflow for a typical IRAK4 biochemical assay.

Cellular Target Engagement and Functional Assays

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired functional response.

Detailed Protocol: Cellular IRAK1 Activation Assay (ECL-based)

This assay provides a proximal biomarker of IRAK4 target engagement. Since IRAK1 activation is directly downstream of and dependent on IRAK4 kinase activity, measuring IRAK1 phosphorylation is a reliable readout of IRAK4 inhibition in cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).

-

Test compound.

-

LPS (Lipopolysaccharide) or other TLR agonist for stimulation.

-

Lysis buffer.

-

Electrochemiluminescence (ECL)-based detection kit for phosphorylated IRAK1.

-

Microplates compatible with the ECL reader.

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and allow them to rest.

-

Compound Pre-incubation: Add serial dilutions of the tetrahydronaphthyridine inhibitor to the cells and pre-incubate for 1-2 hours.

-

Stimulation: Add a TLR agonist (e.g., LPS) to all wells except the unstimulated controls. Incubate for a predetermined time (e.g., 15-30 minutes) to induce IRAK4-dependent IRAK1 phosphorylation.

-

Cell Lysis: Aspirate the media and lyse the cells according to the ECL kit manufacturer's protocol.

-

Detection: Transfer the cell lysates to the ECL plate pre-coated with a capture antibody for total IRAK1. Add a detection antibody specific for phosphorylated IRAK1 that is conjugated to an ECL label.

-

Data Acquisition: Read the plate on an ECL reader. The signal corresponds to the amount of phosphorylated IRAK1.

-

Data Analysis: Normalize the phospho-IRAK1 signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.[15]

In Vivo Efficacy Studies

The ultimate validation of a compound's mechanism of action comes from its efficacy in preclinical in vivo models. For IRAK4 inhibitors, these often involve models of inflammation or cancer xenograft models where the tumor's growth is dependent on IRAK4 signaling.

Table 2: In Vivo Efficacy of Emavusertib (CA-4948) in a B-Cell Lymphoma Xenograft Model

| Animal Model | Dosing Regimen (Oral, qd) | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| OCI-Ly3 Xenograft | 100 mg/kg | >90% | Significant tumor growth inhibition | [7] |

| OCI-Ly3 Xenograft | 200 mg/kg | Not specified | Partial tumor regression | [7] |

| LY2264 Model | 50 mg/kg | 25% | Dose-dependent inhibition | [7] |

| LY2264 Model | 150 mg/kg | 70% | Dose-dependent inhibition | [7] |

These in vivo studies provide critical proof-of-concept, demonstrating that the biochemical and cellular activities of the tetrahydronaphthyridine compound translate into a therapeutic effect in a living organism.

Conclusion and Future Directions

Tetrahydronaphthyridine-based compounds have proven to be a highly successful class of IRAK4 inhibitors. Their mechanism of action, centered on the direct, ATP-competitive inhibition of the IRAK4 kinase domain, is now well-understood, supported by structural biology, biochemical data, and cellular and in vivo functional studies. The clinical progression of molecules like emavusertib underscores the therapeutic potential of this approach for a range of diseases, from hematological malignancies to inflammatory disorders.

Future research in this area will likely focus on:

-

Enhancing Selectivity: Further refinement of the tetrahydronaphthyridine scaffold to achieve even greater selectivity for IRAK4 over other kinases, thereby minimizing off-target effects.

-

Overcoming Resistance: Investigating potential mechanisms of resistance to IRAK4 inhibitors and developing next-generation compounds or combination therapies to address them.

-

Expanding Therapeutic Applications: Exploring the efficacy of these compounds in a broader range of autoimmune and inflammatory conditions.

This technical guide provides a solid foundation for understanding the mechanism of action of tetrahydronaphthyridine compounds as IRAK4 inhibitors. The detailed protocols and supporting data offer a practical resource for scientists working to advance this promising class of therapeutics.

References

-

Parrondo, R., et al. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Frontiers in Oncology. [Link]

-

Pflimlin, T., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]

-

Wang, Z., et al. (2009). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry. [Link]

-

OncLive. (2024). Emavusertib Represents Safe, Manageable IRAK4 Inhibitor in FLT3- and Splicing Factor–Mutated AML. [Link]

-

Yorodumi. PDB-7c2v: Crystal Structure of IRAK4 kinase in complex with the inhibitor CA-4948. [Link]

-

HealthTree for Acute Myeloid Leukemia. (2022). Partial Trial Hold Is Lifted For Emavusertib. [Link]

-

Mayer, J. A., et al. (2024). FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia. International Journal of Molecular Sciences. [Link]

-

Wang, Z., et al. (2006). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure. [Link]

-

BPS Bioscience. IRAK4 Kinase Assay Kit. [Link]

-

Wan, H., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry. [Link]

-

BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

-

PubMed. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Link]

-

PubMed Central. (2024). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. [Link]

-

National Institutes of Health. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

-

ResearchGate. (2022). IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by hPBMC of compounds BAY-1834845 and PF-06650833. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. [Link]

-

Wikipedia. IRAK4. [Link]

-

ResearchGate. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]

-

ResearchGate. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. [Link]

-

National Institutes of Health. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

-

ResearchGate. (2023). Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]

-

MDPI. (2018). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. [Link]

-

PubMed. (2015). Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. [Link]

-

MDPI. (2024). FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia. [Link]

-

PubMed. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. [Link]

-

YouTube. (2023). Round-table discussion on PARP inhibitor. [Link]

-

PubMed Central. (2009). IRAK-4 Inhibitors for Inflammation. [Link]

-

PubMed. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]

-

PubMed Central. (2020). New Tetrahydroacridine Hybrids with Dichlorobenzoic Acid Moiety Demonstrating Multifunctional Potential for the Treatment of Alzheimer's Disease. [Link]

-

National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. [Link]

-

MDPI. (2022). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. [Link]

-

ChemistryViews. (2010). Scaffold Synthesis. [Link]

-

MDPI. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. PDB-7c2v: Crystal Structure of IRAK4 kinase in complex with the inhibitor C... - Yorodumi [pdbj.org]

- 10. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

Whitepaper: A Computational Chemist's Guide to Modeling 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine Interactions

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides an in-depth, technical walkthrough for modeling the interactions of a specific derivative, 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, with a protein target. We eschew a rigid, templated approach in favor of a narrative that mirrors a real-world computational drug discovery project. This document is structured to provide researchers, scientists, and drug development professionals with not only the step-by-step protocols but also the critical scientific reasoning behind each choice.

This whitepaper employs a triad of core computational methodologies: molecular docking to predict the initial binding pose, molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex, and pharmacophore modeling to abstract key binding features for further discovery efforts. Using HIV-1 Reverse Transcriptase as a case-study target, we provide field-proven protocols for tools such as AutoDock Vina, GROMACS, and PyMOL, ensuring that each stage is a self-validating system. The ultimate goal is to equip the reader with a robust, replicable, and scientifically sound workflow for investigating small molecule interactions in silico.

Foundational Concepts: The Ligand and the Paradigm

The Naphthyridine Scaffold: A Versatile Core in Drug Discovery

Naphthyridine derivatives are heterocyclic compounds that have garnered significant interest in pharmaceutical research. Their rigid structure and ability to form multiple hydrogen bonds make them effective binders for various biological targets.[4] Studies have demonstrated their potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and cytotoxic agents against various cancer cell lines, underscoring the scaffold's therapeutic versatility.[5]

Focus Ligand: this compound

The subject of this guide is this compound. Its chemical structure combines the rigid naphthyridine core with a flexible ethylamine side chain, presenting an interesting challenge for conformational analysis and interaction modeling.

-

Molecular Formula: C₁₀H₁₅N₃[6]

-

IUPAC Name: 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine[6]

-

Canonical SMILES: C1CC2=C(NC1)N=C(C=C2)CCN[6]

The In Silico Imperative

Computational modeling is a cornerstone of modern drug discovery, offering a cost-effective and rapid means to prioritize candidates, elucidate mechanisms of action, and guide synthetic efforts.[7] By simulating molecular interactions, we can gain insights that are often difficult or impossible to obtain through experimental methods alone.

The Integrated Computational Workflow

A robust in silico analysis is not a single experiment but a multi-stage workflow. Each subsequent step builds upon and validates the previous one, creating a logical progression from a hypothetical pose to a dynamically stable interaction model.

Stage 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of your input structures directly determines the reliability of your results.

Protocol: Ligand Preparation

Causality: A 2D representation of a ligand is insufficient. We must generate a plausible 3D conformation and assign correct partial atomic charges to accurately model its electrostatic interactions.

-

Obtain 2D Structure: Draw the molecule in a chemical editor or retrieve its SMILES string: C1CC2=C(NC1)N=C(C=C2)CCN.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D model.

-

Energy Minimization: Perform a quick energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain from the 3D generation. This finds a local energy minimum for the ligand's conformation.

-

Charge Assignment: Assign partial atomic charges. For AutoDock Vina, this is handled during the preparation of the PDBQT file using AutoDock Tools.

-

Save in PDBQT Format: Use AutoDock Tools to save the final prepared ligand, which includes charge information and defines rotatable bonds.[8]

Protocol: Target Preparation (Case Study: HIV-1 RT)

Causality: Crystal structures from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, contain experimental artifacts like water molecules or co-solvents, and may exist as multimers. These must be addressed to create a clean, chemically correct model of the binding site.

-

Select and Download PDB Structure: For this case study, we will use HIV-1 Reverse Transcriptase (PDB ID: 2HMI). Download the PDB file from the RCSB PDB database.

-

Clean the Structure:

-

Load the PDB file into a molecular viewer like PyMOL or Chimera.[9][10]

-

Remove all water molecules (remove solvent). Water molecules in the binding site can be critical, but for an initial docking run, they are typically removed to simplify the calculation.

-

Remove any co-crystallized ligands, ions, or co-factors not relevant to the binding site of interest.

-

Isolate the protein chain(s) of interest. For 2HMI, we will use Chains A and B.

-

-

Protonation: Add hydrogen atoms to the protein. This is a critical step as it correctly models the ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) at a physiological pH (typically pH 7.4). This is done in AutoDock Tools.[7]

-

Charge Assignment: Assign Kollman charges to the protein atoms.

-

Save in PDBQT Format: Save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina and contains the prepared structure with charge and atom type information.[11]

Stage 2: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It uses a scoring function to estimate the binding affinity, providing a quantitative measure of interaction strength.

Protocol: Docking with AutoDock Vina

Causality: The docking algorithm requires a defined search space (a "grid box") to focus its conformational search. The size and location of this box are critical parameters. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and may reduce accuracy.

-

Identify the Binding Site: For our HIV-1 RT example, the binding site is the well-characterized non-nucleoside inhibitor binding pocket (NNIBP). We can define the center of our grid box based on the location of the co-crystallized ligand in the original PDB file or from literature knowledge.

-

Define the Grid Box: In AutoDock Tools, center the grid box on the NNIBP. A typical size for a small molecule is a cube of 25 x 25 x 25 Ångstroms, which is large enough to accommodate the ligand and allow for rotational and translational sampling.[12]

-

Create Configuration File: Prepare a configuration file (conf.txt) that tells Vina where to find the input files and the grid box parameters.[11]

-

Run AutoDock Vina: Execute Vina from the command line.

-

Analyze Results: The output log file will contain the predicted binding affinities (in kcal/mol) for the top binding modes. The docking_output.pdbqt file contains the coordinates for these predicted poses.

Data Presentation: Docking Results

Hypothetical docking results for our ligand against HIV-1 RT.

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.9 | 0.000 |

| 2 | -8.5 | 1.352 |

| 3 | -8.2 | 2.011 |

| 4 | -7.9 | 3.458 |

Note: Lower binding affinity values indicate stronger predicted binding.

Stage 3: Molecular Dynamics - From a Static Picture to a Dynamic Movie

A docking pose is a static, low-energy snapshot. Molecular Dynamics (MD) simulations provide a dynamic view of the system, allowing us to assess the stability of the predicted binding pose over time at physiological temperature and pressure.[13][14]

Protocol: MD Simulation with GROMACS

Causality: MD simulations solve Newton's equations of motion for all atoms in the system. To do this, we need a force field (a set of parameters describing the potential energy of the system), and we must embed the complex in a realistic environment, typically a box of water molecules with ions to neutralize the system's charge. The system is then slowly heated and equilibrated before the final "production" simulation is run.[15][16]

This is a complex, multi-step process. A high-level overview is provided here. For detailed steps, users should consult dedicated GROMACS tutorials.[17][18][19][20][21]

-

Prepare Ligand Topology: The most challenging part of protein-ligand MD is parameterizing the ligand. The force field (e.g., CHARMM36) does not have parameters for novel drug-like molecules. A server like CGenFF can be used to generate these parameters.[21]

-

Prepare Complex Structure: Combine the protein structure with the best-ranked docking pose of the ligand into a single PDB file.

-

System Setup:

-

Use gmx pdb2gmx to process the protein structure and apply a force field (e.g., CHARMM36).

-

Merge the ligand topology with the protein topology.

-

Use gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

-

Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

-

Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge.

-

-

Energy Minimization: Run a steep descent energy minimization to remove steric clashes.

-

Equilibration: Perform two equilibration phases to stabilize the system's temperature and pressure.

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while relaxing restraints on the protein.

-

-

Production MD: Run the final simulation for a desired length of time (e.g., 100 nanoseconds) with all restraints removed.

Data Presentation: MD Trajectory Analysis

Key metrics are calculated from the MD trajectory to assess stability.

| Metric | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein backbone or ligand atoms from their initial position. | A low, plateauing RMSD value for both protein and ligand. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or ligand atoms over time. | Low RMSF for residues in the binding pocket and for the ligand. |

| Hydrogen Bonds | The number of hydrogen bonds between the protein and ligand as a function of time. | Consistent formation of key hydrogen bonds throughout the simulation. |

Stage 4: Advanced Analysis & Visualization

Pharmacophore Modeling

Causality: Once a stable binding mode is confirmed by MD, we can identify the essential chemical features responsible for the interaction. A pharmacophore is a 3D arrangement of these features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is necessary for biological activity.[22][23][24][25] This model can then be used as a 3D query to screen large databases for novel compounds that fit the model.[26]

Protocol: Visualization with PyMOL

Causality: Quantitative data is essential, but visual inspection is invaluable for understanding the specific atomic interactions that anchor the ligand in the binding site.

-

Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docking output PDBQT file.

-

Select Best Pose: Isolate the top-ranked binding mode.

-

Display Options:

-

Identify Interactions: Use PyMOL's "wizard" tools or selection commands to find and display key interactions.

-

action -> preset -> ligand sites -> cartoon can provide a quick overview.[27]

-

Identify residues within a certain distance (e.g., 4 Å) of the ligand to highlight the binding pocket.

-

Use the dist command to measure and display hydrogen bonds between specific donor and acceptor atoms.

-

-

Generate High-Quality Image: Use the ray or draw command to produce a publication-quality image of the protein-ligand interaction.[28]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions. By progressing logically from system preparation to docking, molecular dynamics, and advanced analysis, researchers can build a strong, evidence-based hypothesis of a compound's binding mechanism. This computational approach, when integrated with experimental validation, significantly accelerates the drug discovery process by enabling a more rational, targeted design of novel therapeutic agents.

References

-

Akı-Yalçın, E., & Muhammed, M. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? [Link]

-

BioSoft. GROMACS Tutorial. [Link]

-

BABRONE. (2014). PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. E-zine of Biological Sciences. [Link]

-

YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

-

Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Kalyani, G. Pharmacophore Modelling in Drug Discovery and Development. Columbia Institute of Pharmacy. [Link]

-

Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

-

American Chemical Society. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

-

Lemkul, J. A. GROMACS Tutorials. [Link]

-

YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

-

UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]

-

ResearchGate. (2014). How can PyMOL be exploited for seeing ligand-protein interactions? [Link]

-

GROMACS. Tutorials and Webinars. [Link]

-

Eagon Research Group. Vina Docking Tutorial. [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

-

Bonvin Lab. Small molecule docking. [Link]

-

PyMOL Tutorial. Generate ligand interaction images. [Link]

-

UC Santa Barbara. Visualization of Protein Surfaces with PyMOL. [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

YouTube. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]

-

American Chemical Society. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

-

Baicharoen, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]

-